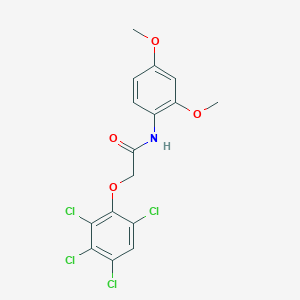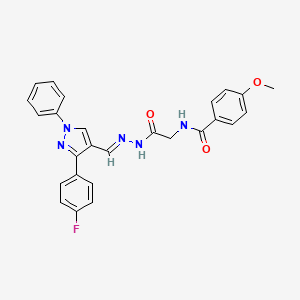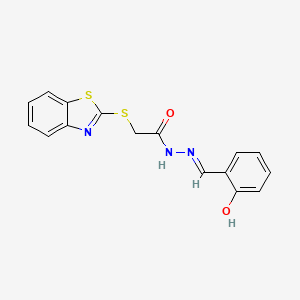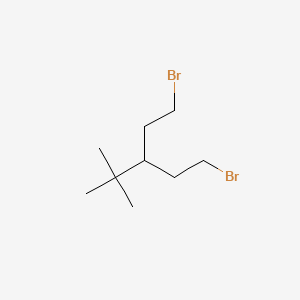
Ethyl 2-(2-cyanophenylureido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-cyanophenylureido)acetate is an organic compound with the molecular formula C12H13N3O3. It is a derivative of urea and features a cyano group attached to a phenyl ring, which is further connected to an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-cyanophenylureido)acetate can be synthesized through the reaction of ethyl cyanoacetate with 2-aminobenzonitrile under specific conditions. The reaction typically involves the use of a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-cyanophenylureido)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Aminolysis: Reaction with amines to form amides.
Condensation: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Aminolysis: Requires primary or secondary amines and is often carried out at elevated temperatures.
Condensation: Involves reagents like aldehydes or ketones and may require catalysts such as piperidine.
Major Products
Hydrolysis: Produces 2-(2-cyanophenylureido)acetic acid.
Aminolysis: Forms various amides depending on the amine used.
Condensation: Yields heterocyclic compounds, which can be further functionalized for various applications.
Applications De Recherche Scientifique
Ethyl 2-(2-cyanophenylureido)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl 2-(2-cyanophenylureido)acetate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(dodecylthio)acetate
- Ethyl (2-furoylamino)acetate
- Ethyl 2-(triphenylstannyl)acetate
- Ethyl (3-methyl-2-oxocyclopentyl)acetate
- 2-(phenylthio)ethyl acetate
Uniqueness
Ethyl 2-(2-cyanophenylureido)acetate is unique due to the presence of both a cyano group and a urea moiety, which confer distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propriétés
Numéro CAS |
78754-91-3 |
|---|---|
Formule moléculaire |
C12H13N3O3 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
ethyl 2-[(2-cyanophenyl)carbamoylamino]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-6-4-3-5-9(10)7-13/h3-6H,2,8H2,1H3,(H2,14,15,17) |
Clé InChI |
NDJAKNZTCHNTTL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)NC1=CC=CC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)

![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)




![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
